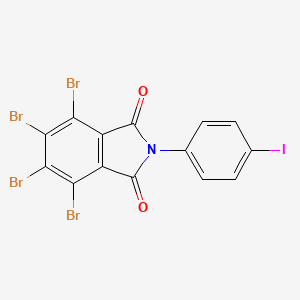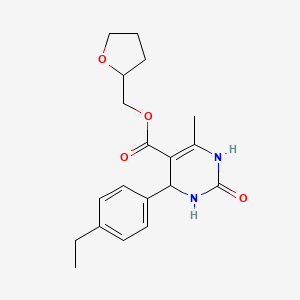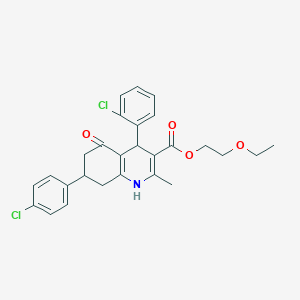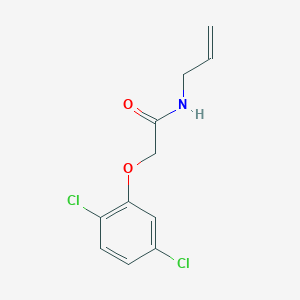![molecular formula C24H29NO4S B5102055 ethyl 4-(4-methoxybenzyl)-1-[2-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5102055.png)
ethyl 4-(4-methoxybenzyl)-1-[2-(methylthio)benzoyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-methoxybenzyl)-1-[2-(methylthio)benzoyl]-4-piperidinecarboxylate, commonly known as E64, is a potent and irreversible inhibitor of cysteine proteases. It was first synthesized in the 1970s and has since been widely used in scientific research to study the role of cysteine proteases in various biological processes.
Wirkmechanismus
E64 irreversibly binds to the active site of cysteine proteases through a covalent bond with the catalytic cysteine residue. This prevents the protease from cleaving its substrate and leads to its inactivation. E64 has been shown to be highly selective for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
E64 has been shown to have a wide range of biochemical and physiological effects depending on the specific cysteine protease being inhibited. For example, inhibition of cathepsins has been shown to affect antigen presentation, lysosomal function, and cell death pathways. Inhibition of calpains has been shown to affect cytoskeletal dynamics, apoptosis, and muscle degeneration. Inhibition of papain-like proteases has been shown to affect viral replication and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using E64 in lab experiments is its high selectivity for cysteine proteases, which allows for specific inhibition of these enzymes without affecting other proteases. Another advantage is its irreversible binding, which allows for long-term inhibition of the target protease. However, one limitation is its relatively low potency compared to other cysteine protease inhibitors, which may require higher concentrations to achieve complete inhibition.
Zukünftige Richtungen
There are many potential future directions for research involving E64 and cysteine proteases. One direction is the development of more potent and selective cysteine protease inhibitors based on the structure of E64. Another direction is the investigation of the role of cysteine proteases in various diseases, such as cancer, neurodegenerative disorders, and infectious diseases. Finally, the use of E64 in combination with other inhibitors or therapies may provide new insights into the complex roles of cysteine proteases in biological processes.
Synthesemethoden
E64 can be synthesized through a multi-step process starting from 4-methoxybenzyl alcohol and 2-(methylthio)benzoic acid. The final step involves the reaction of the intermediate product with piperidine and ethyl chloroformate. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
E64 is primarily used as a tool compound in scientific research to investigate the role of cysteine proteases in various biological processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins, calpains, and papain-like proteases. E64 has been used in studies on autophagy, apoptosis, inflammation, and viral infections.
Eigenschaften
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methyl]-1-(2-methylsulfanylbenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4S/c1-4-29-23(27)24(17-18-9-11-19(28-2)12-10-18)13-15-25(16-14-24)22(26)20-7-5-6-8-21(20)30-3/h5-12H,4,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKOZPOEOHXNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=CC=C2SC)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5102000.png)

![2-(3-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5102019.png)
![4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5102025.png)
![4-{2-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5102028.png)
![11-(3-bromophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5102046.png)

![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5102053.png)

![allyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102067.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5102076.png)

![N-ethyl-2-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5102083.png)